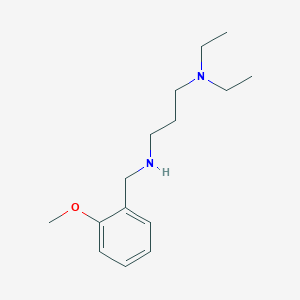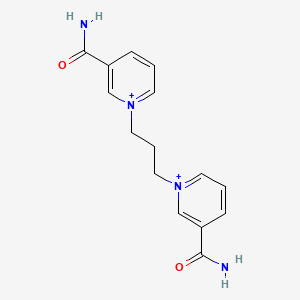![molecular formula C10H12N4O B12487614 5-methyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B12487614.png)
5-methyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using an acid catalyst to yield the desired triazoloquinazoline compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or quinazoline rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
5-methyl-2H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5-methyl-2H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
- 1,2,4-triazolo[3,4-b]quinazoline
- 1,2,4-triazolo[4,3-a]quinazoline
- 1,2,4-triazolo[4,3-d]quinazoline
Comparison: Compared to these similar compounds, 5-methyl-2H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one has unique structural features that may confer distinct biological activities. For instance, the presence of the methyl group at the 5-position can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
5-methyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one |
InChI |
InChI=1S/C10H12N4O/c1-6-11-8-5-3-2-4-7(8)9-12-13-10(15)14(6)9/h2-5H2,1H3,(H,13,15) |
Clave InChI |
IIEDYPHIYQYAFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CCCC2)C3=NNC(=O)N13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)

![[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride](/img/structure/B12487551.png)
![2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B12487552.png)
![2-phenyl-N-[(phenylacetyl)oxy]acetamide](/img/structure/B12487564.png)
![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate](/img/structure/B12487569.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12487584.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487594.png)
![2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B12487599.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12487601.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B12487625.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487627.png)
